molecular formula C12H11F3N2O B13046265 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B13046265
M. Wt: 256.22 g/mol
InChI Key: OWOKAAKHWSYLRI-UHFFFAOYSA-N
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Description

4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyran ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a tetrahydropyran derivative under specific conditions. For example, the reaction might involve the use of lithium aluminum hydride (LiAlH4) as a reducing agent in a tetrahydrofuran (THF) solvent at low temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine or tetrahydropyran rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

The compound 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a member of a class of heterocyclic compounds that have garnered interest in pharmaceutical research due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydro-pyran ring fused with a pyridine moiety, which is further substituted with a trifluoromethyl group. This structural configuration is significant as it influences the compound's interactions with biological targets.

Molecular Formula: C12H12F3N3O
Molecular Weight: 273.24 g/mol
SMILES Notation: CC1(CC(C(=N)C(=C1)C(F)(F)F)N(C)C)C(=O)N

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of compounds similar to This compound . For instance, analogs featuring pyridine and pyrimidine structures have shown promising results in inhibiting tumor growth in various cancer models, including pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM). These compounds induce apoptosis and downregulate key oncogenic pathways without significant hepatotoxicity .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways: Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspases and downregulation of anti-apoptotic proteins .

Case Studies

  • Xenograft Mouse Models:
    In a study involving xenograft mouse models, a related compound demonstrated significant tumor reduction after administration. The study indicated that the compound was metabolically stable and did not inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .
  • In Vitro Studies:
    In vitro assays have shown that derivatives of this compound can effectively reduce levels of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease. This activity was linked to the modulation of γ-secretase activity, which plays a crucial role in Aβ production .

Data Summary

The following table summarizes key findings related to the biological activity of This compound and its analogs:

Biological ActivityObservationsReference
Antitumor EfficacySignificant tumor growth reduction in PDAC models
Apoptosis InductionActivation of caspases in cancer cells
γ-Secretase ModulationReduction in Aβ42 levels
Metabolic StabilityNo inhibition of CYP450 enzymes

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

4-[6-(trifluoromethyl)pyridin-3-yl]oxane-4-carbonitrile

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-2-1-9(7-17-10)11(8-16)3-5-18-6-4-11/h1-2,7H,3-6H2

InChI Key

OWOKAAKHWSYLRI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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